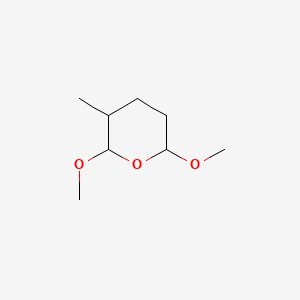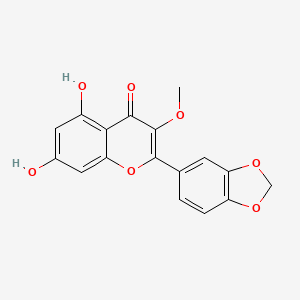
2-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one is a complex organic compound that belongs to the flavonoid family. This compound is characterized by its unique structure, which includes a benzodioxole ring fused to a chromenone core. It is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one typically involves multiple steps. One common method starts with the condensation of 2-hydroxyacetophenone with 1,3-benzodioxole-5-carbaldehyde in the presence of a base such as sodium hydroxide. This reaction forms an intermediate chalcone, which is then cyclized using an acid catalyst like hydrochloric acid to yield the desired chromenone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the chromenone structure to a dihydro derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activities, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
作用機序
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one involves multiple molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by modulating pathways such as the mitochondrial pathway and inhibiting cell proliferation.
類似化合物との比較
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties.
1-(1,3-Benzodioxol-5-yl)-2-propanone: Used as a precursor in the synthesis of various pharmaceuticals.
1-(1,3-Benzodioxol-5-yl)-3-methoxypropan-2-ol: Studied for its potential therapeutic applications.
Uniqueness
2-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one stands out due to its unique combination of a benzodioxole ring and a chromenone core, which imparts distinct biological activities. Its potential as an antioxidant, anti-inflammatory, and anticancer agent makes it a valuable compound for further research and development.
特性
CAS番号 |
5150-31-2 |
|---|---|
分子式 |
C17H12O7 |
分子量 |
328.27 g/mol |
IUPAC名 |
2-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-3-methoxychromen-4-one |
InChI |
InChI=1S/C17H12O7/c1-21-17-15(20)14-10(19)5-9(18)6-13(14)24-16(17)8-2-3-11-12(4-8)23-7-22-11/h2-6,18-19H,7H2,1H3 |
InChIキー |
BWGOSISPGLXOML-UHFFFAOYSA-N |
正規SMILES |
COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Magnesium bis[2-(2,4-dichlorophenoxy)propionate]](/img/structure/B12669481.png)
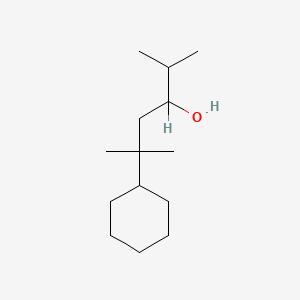
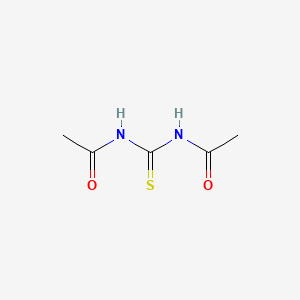
![2-[[(Propylamino)carbonyl]oxy]ethyl acrylate](/img/structure/B12669497.png)
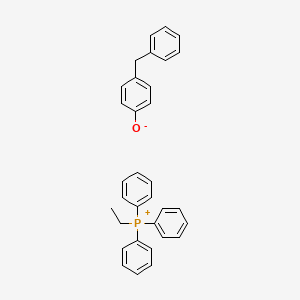
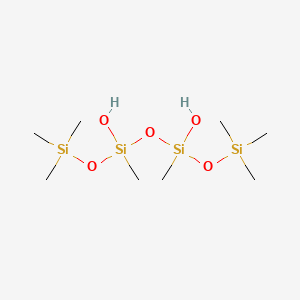
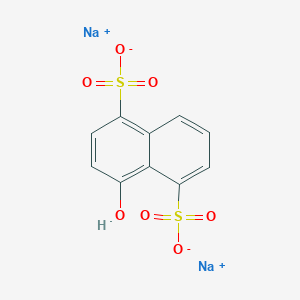
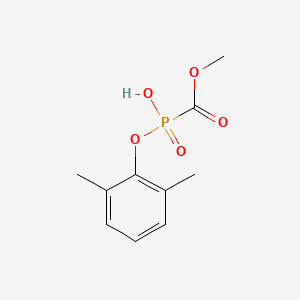
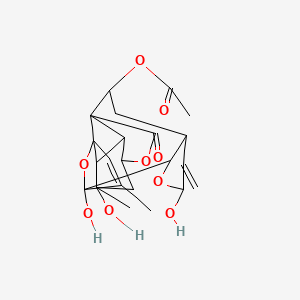
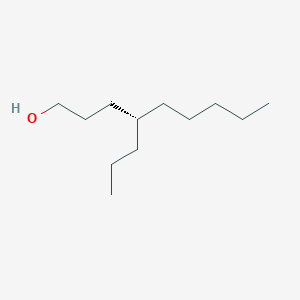
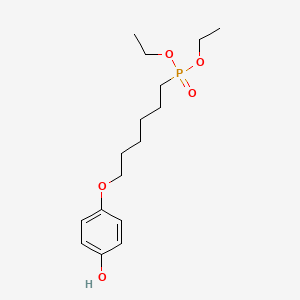
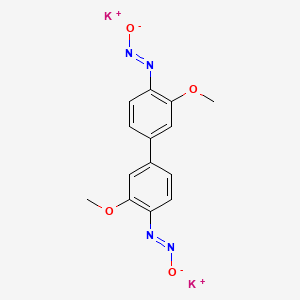
![2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12669556.png)
